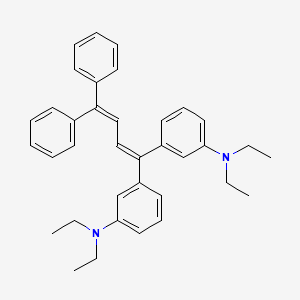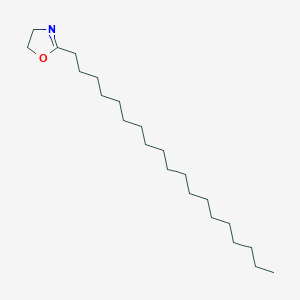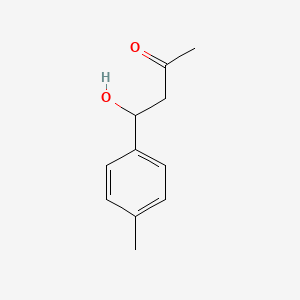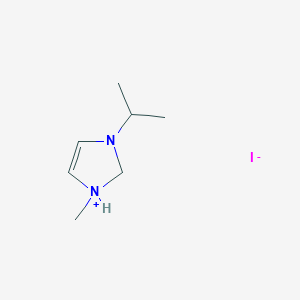
3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is an organic compound known for its unique structure and properties It consists of a butadiene backbone with phenyl and diethylaminophenyl groups attached, making it a highly conjugated system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene typically involves the following steps:
Preparation of Starting Materials: The synthesis begins with the preparation of 3-diethylaminobenzaldehyde and diphenylacetylene.
Condensation Reaction: The key step involves a condensation reaction between 3-diethylaminobenzaldehyde and diphenylacetylene in the presence of a base such as sodium ethoxide. This reaction forms the desired butadiene compound.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to improve yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Photonics: Employed in the development of photonic devices and materials.
Fluorescent Dye: Utilized as a fluorescent dye in biological imaging and chemical sensing.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic and electronic applications. The molecular targets and pathways involved include:
Fluorescence: The compound absorbs light at specific wavelengths and re-emits it at longer wavelengths.
Charge Transport: In electronic applications, the compound facilitates charge transport due to its conjugated structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-4,4-bis(4-diethylaminophenyl)-1,3-butadiene: Similar structure but with different substitution patterns on the phenyl rings.
1,1-Diphenyl-4,4-bis(3-dimethylaminophenyl)-1,3-butadiene: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of diethylamino groups enhances its solubility and fluorescence efficiency compared to similar compounds.
Eigenschaften
CAS-Nummer |
118780-51-1 |
|---|---|
Molekularformel |
C36H40N2 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3 |
InChI-Schlüssel |
HIZIPMSNTDCUMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
phenylsilane](/img/structure/B14286485.png)



![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)




![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
